2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- is a synthetic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a pyrimidinedione core, a chloro substituent, and an oxathiolane ring. Its stereochemistry is defined by the (2R-cis) configuration, which plays a crucial role in its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidinedione core, chlorination, and the introduction of the oxathiolane ring. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound is scaled up from the laboratory synthesis, with optimizations for yield and purity. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-: Similar structure but different stereochemistry.
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-: Different stereochemistry at the oxathiolane ring.
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-: Different stereochemistry at both the pyrimidinedione core and the oxathiolane ring.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- lies in its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
145986-13-6 |
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Molecular Formula |
C8H9ClN2O4S |
Molecular Weight |
264.69 g/mol |
IUPAC Name |
5-chloro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9ClN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1 |
InChI Key |
DVJJKFFBFIKNCE-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)Cl |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Cl |
Origin of Product |
United States |
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